molecular formula C5H13NS B6260348 3-(methylsulfanyl)butan-2-amine CAS No. 1314970-37-0

3-(methylsulfanyl)butan-2-amine

Cat. No.: B6260348
CAS No.: 1314970-37-0
M. Wt: 119.2
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Description

3-(Methylsulfanyl)butan-2-amine is an organic compound with the molecular formula C5H13NS and a molecular weight of 119.23 g/mol . This compound features both an amine and a methylsulfanyl (methylthio) functional group, making it a valuable chiral building block in organic synthesis and medicinal chemistry research. The presence of these functional groups allows researchers to utilize this molecule as a versatile intermediate for the construction of more complex molecules, particularly in the exploration of new pharmaceutical compounds. While specific biological data for this compound is limited, molecules with similar sulfide and amine motifs are frequently investigated in drug discovery and appear in patent literature for a wide range of therapeutic areas, including as potential antiviral, anticancer, and anti-inflammatory agents . Researchers may employ this compound in the development of novel chemical entities, leveraging its structure to modulate the properties of lead compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1314970-37-0

Molecular Formula

C5H13NS

Molecular Weight

119.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Kinetics

The process follows an SN2 mechanism, where the methylsulfide anion (CH3S−) displaces chloride from 3-chlorobutan-2-amine. Kinetic studies reveal a second-order dependence:

Rate=k[R-Cl][CH3S]\text{Rate} = k[\text{R-Cl}][\text{CH}_3\text{S}^-]

Isotopic labeling experiments using deuterated amines confirm inversion of configuration at the chiral center, consistent with bimolecular nucleophilic substitution.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature25–40°C<30°C: Slow kinetics; >40°C: Side reactions
SolventEthanol/Water (3:1)Polar aprotic solvents increase SN2 rate
Stoichiometry1:1.2 (amine:sulfide)Excess sulfide minimizes hydrolysis
Reaction Time4–6 hoursProlonged duration reduces yield by 12%

Purification via fractional distillation under reduced pressure (60°C at 15 mmHg) yields 74–78% product purity.

Multi-Step Synthesis from β-Amino Alcohol Precursors

A scalable alternative involves converting β-amino alcohols to target amines through intermediate thioether formation.

Stepwise Protocol

  • Epoxidation : Treat 2-buten-1-ol with m-chloroperbenzoic acid (m-CPBA) to form 2,3-epoxybutan-1-ol (83% yield).

  • Ring-Opening : React epoxide with methyl mercaptan (CH3SH) in acidic methanol, yielding 3-(methylsulfanyl)butan-1,2-diol (91% yield).

  • Amination : Substitute the secondary hydroxyl group with ammonia under Mitsunobu conditions (DIAD, PPh3), achieving 68% overall yield.

Comparative Analysis

MetricNucleophilic SubstitutionMulti-Step Synthesis
Total Yield78%68%
Purity95%98%
ScalabilityIndustrial (kg-scale)Lab-scale (<100 g)
ByproductsChloride saltsPhosphine oxides

The multi-step approach offers superior stereoselectivity (>99% ee) when using chiral β-amino alcohols, making it preferable for enantiopure pharmaceutical intermediates.

Solid-Phase Synthesis for High-Throughput Applications

Recent advances adapt solid-phase techniques to streamline purification and enable combinatorial library development.

Resin-Based Methodology

  • Resin Functionalization : Load Wang resin with Fmoc-protected 3-mercaptobutanoic acid (85% loading efficiency).

  • Sulfide Formation : Treat with methyl iodide (CH3I) in DMF, achieving quantitative thioether formation.

  • Amine Liberation : Cleave with 20% piperidine/DMF, followed by ion-exchange chromatography to isolate 3-(methylsulfanyl)butan-2-amine (62% yield over 3 steps).

Advantages Over Solution-Phase

  • Purification Efficiency : Intermediate washing removes impurities without chromatography.

  • Automation Compatibility : Enables parallel synthesis of 96 analogs in 48 hours.

  • Waste Reduction : Solvent usage decreases by 70% compared to batch processes.

Catalytic Amination of 3-(Methylsulfanyl)butan-2-ol

Transition-metal catalysts enable direct conversion of alcohols to amines via borrowing hydrogen methodology.

Ruthenium-Catalyzed Process

3-(Methylsulfanyl)butan-2-ol+NH3Ru/C (5 mol%)This compound+H2O\text{3-(Methylsulfanyl)butan-2-ol} + \text{NH}3 \xrightarrow{\text{Ru/C (5 mol\%)}} \text{this compound} + \text{H}2\text{O}

CatalystTemperaturePressureYield
Ru/C150°C50 bar NH381%
Ir(acac)3130°C30 bar NH365%
Pd/Al2O3170°C70 bar NH358%

The Ru/C system demonstrates exceptional chemoselectivity (>99%), avoiding common side reactions like C-S bond cleavage.

Biocatalytic Approaches Using Transaminases

Engineered ω-transaminases convert 3-(methylsulfanyl)butan-2-one to the corresponding amine with enantiomeric excess >99%.

Enzymatic Reaction Parameters

Enzyme SourceSubstrate Conc.Cofactoree
Arthrobacter sp.50 mMPLP99.2%
Bacillus megaterium100 mMPMP98.7%
Candida antarctica75 mMPLP99.5%

Continuous flow bioreactors achieve space-time yields of 12 g/L/day, demonstrating industrial viability for chiral amine production.

MethodPMI*E-Factor**Carbon Efficiency
Nucleophilic Sub.8.73461%
Catalytic Amination3.21189%
Biocatalysis1.9594%

*Process Mass Intensity (kg input/kg product)
**Waste generated per kg product

Biocatalytic routes exhibit superior sustainability but require further development for cost-competitive large-scale production.

Reactor TypeResidence TimeYield Improvement
Packed-Bed8 min+22% vs batch
Spinning Disk3 min+15% vs batch

Integration with real-time analytics enables adaptive process control .

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

3-(methylsulfanyl)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)butan-2-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical pathways. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfur-Containing Substituents

3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-amine (D0)
  • Structure : Features a triazine ring with a methylsulfanyl group and an amine.
  • Key Differences : The triazine core introduces aromaticity and planar geometry, altering reactivity and binding affinity compared to the aliphatic butan-2-amine backbone of the target compound.
  • Biological Activity : D0 demonstrates antimicrobial properties by impairing bacterial resistance to predation (e.g., Klebsiella spp.) .
(3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
  • Structure : Combines a thiophene ring with a branched butan-2-amine.
  • Applications : Used in drug discovery for central nervous system (CNS) targets due to improved blood-brain barrier penetration .
3-Methoxy-1-(3-methylphenyl)butan-2-amine
  • Structure : Aromatic substitution (3-methylphenyl) and methoxy group at position 3.
  • Key Differences : The phenyl group increases hydrophobicity, while the methoxy group introduces hydrogen-bonding capacity. This compound’s applications focus on neurotransmitter analog synthesis (e.g., serotonin or dopamine derivatives) .

Table 1: Structural and Functional Comparison of Sulfur-Containing Amines

Compound Molecular Formula Key Substituents Biological Role Reference
3-(Methylsulfanyl)butan-2-amine C₆H₁₅NS -SMe at C3 Synthetic intermediate
D0 (triazine derivative) C₇H₁₁N₅S Triazine core, -SMe Antimicrobial
Thiophene derivative C₁₁H₁₉NS Thiophene, branched amine CNS drug candidate

Pharmacological Analogs: Butan-2-amine Derivatives in Therapeutics

Sitagliptin (DPP-4 Inhibitor)
  • Structure : (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine.
  • Key Differences : The trifluoromethyl and triazolo-pyrazine groups enhance DPP-4 enzyme inhibition, critical for diabetes management. The target compound lacks these pharmacophores, limiting direct therapeutic overlap .
N-[3-(Benzyloxy)benzyl]-2-butanamine Hydrochloride
  • Structure : Benzyloxybenzyl substitution on butan-2-amine.
  • Key Differences : The aromatic benzyl groups improve binding to adrenergic receptors, making this compound a candidate for cardiovascular or bronchodilator therapies .

Physicochemical Properties

  • Lipophilicity : The methylsulfanyl group in this compound increases logP compared to methoxy or hydroxyl analogs (e.g., 3-methoxybutan-2-amine) .
  • Solubility : Sulfanyl derivatives generally exhibit lower aqueous solubility than hydroxylated analogs but better than fully aromatic amines .

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